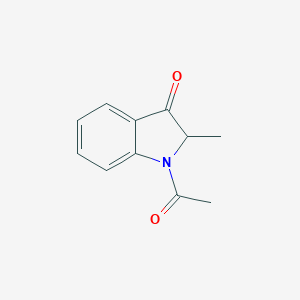
1-Acetyl-2-methylindoline-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, such as 1-Acetyl-2-methylindoline-3-one, are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biological activity .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest due to their importance in medicinal chemistry . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like mass spectrometry . High-resolution mass spectrometry can measure the accurate molecular weights of the intact molecular ions, allowing them to be assigned a molecular formula with high confidence .Chemical Reactions Analysis
Indoles are versatile and readily participate in chemical reactions . Their reactivity can be attributed to the presence of bonding sites analogous to pyrrole .Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the ability of a substance to undergo specific chemical changes .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-acetyl-2-methyl-2H-indol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-11(14)9-5-3-4-6-10(9)12(7)8(2)13/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZGEZWAAFIGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2=CC=CC=C2N1C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2-methylindoline-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

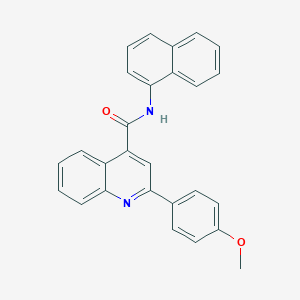
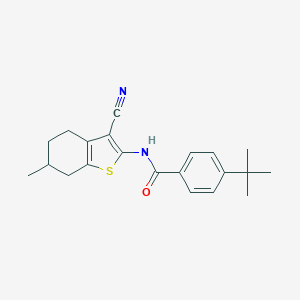
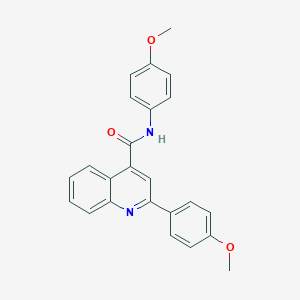
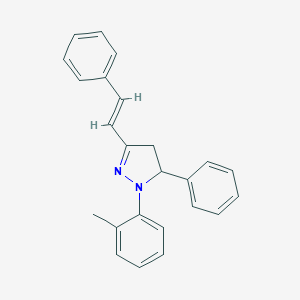

![N-{4-[4-(3,4-dimethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B414862.png)
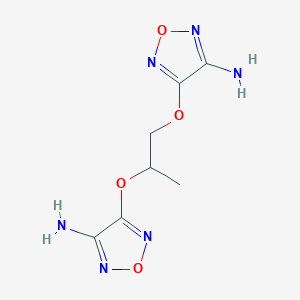
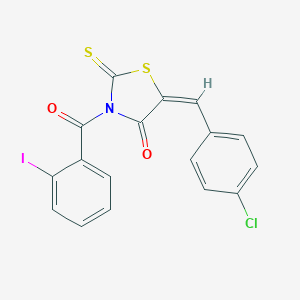
![2-[(3-Methyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B414868.png)
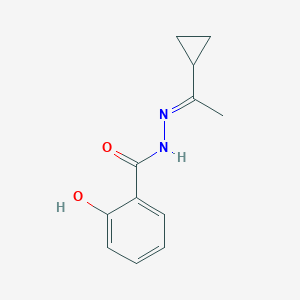
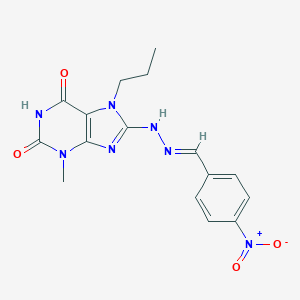

![Methyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B414874.png)
![ethyl {4-[3-ethyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B414876.png)